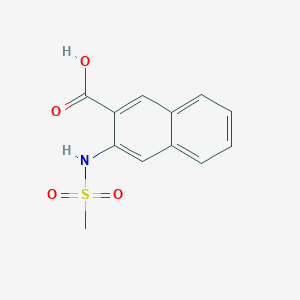

3-methanesulfonamidonaphthalene-2-carboxylic Acid

Descripción

Propiedades

IUPAC Name |

3-(methanesulfonamido)naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-18(16,17)13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBRMWDSYIPKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the sulfonation of naphthalene followed by amination and carboxylation reactions

Industrial Production Methods

In an industrial setting, the production of 3-methanesulfonamidonaphthalene-2-carboxylic acid may involve large-scale sulfonation and amination processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-methanesulfonamidonaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanesulfonamide group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions where the methanesulfonamide or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

3-methanesulfonamidonaphthalene-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-methanesulfonamidonaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall biological activity.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

- Sulfonamide vs. Sulfonylmethyl vs. Amino Groups: The methanesulfonamide group in the target compound enhances hydrogen-bonding capacity and acidity compared to the amino group in 3-amino-2-naphthoic acid . The thiophene sulfonamide analog (C₁₅H₁₁NO₄S₂) exhibits higher molecular weight and sulfur content, which may influence metabolic stability in biological systems .

- The furan ring in 3-methylfuran-2-carboxylic acid (CAS 4412-96-8) is less stable under acidic conditions than naphthalene, limiting its utility in certain synthetic pathways .

Physicochemical Properties

- Solubility: The carboxylic acid group in all compounds confers water solubility at physiological pH. However, the methanesulfonamide group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to non-sulfonylated naphthalenes.

- Thermal Stability : Naphthalene derivatives generally exhibit higher melting points (>200°C) than benzofuran or furan analogs due to stronger intermolecular interactions .

Actividad Biológica

3-Methanesulfonamidonaphthalene-2-carboxylic acid (MSNCA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores various aspects of MSNCA, including its chemical characteristics, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

MSNCA is characterized by its naphthalene backbone, which is substituted with a methanesulfonamide group and a carboxylic acid. This specific arrangement allows for various chemical interactions that can influence its biological activity. The compound can undergo several reactions, including oxidation to form sulfonic derivatives, which may enhance its solubility and reactivity in biological systems.

Antimicrobial Activity

Research has indicated that MSNCA exhibits significant antimicrobial properties. The compound has been tested against a variety of bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, likely due to the interference with key enzymes involved in peptidoglycan formation.

Cytotoxic Effects

In vitro studies have shown that MSNCA possesses cytotoxic effects on certain cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. This property makes it a candidate for further investigation as a potential chemotherapeutic agent.

Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of MSNCA against Gram-positive and Gram-negative bacteria. The results indicated that MSNCA had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that MSNCA could be developed into an effective antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Cytotoxicity on Cancer Cell Lines

Another study assessed the cytotoxic effects of MSNCA on MCF-7 breast cancer cells. The results showed an IC50 value of 15 µM, indicating a potent effect against these cells. Flow cytometry analysis revealed that MSNCA treatment led to an increase in apoptotic cells compared to the control group.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of MSNCA derivatives to optimize their biological activity. Modifications at the naphthalene ring or alterations in the sulfonamide group have been explored to enhance potency and selectivity against target pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.